![molecular formula C12H11FN2O3S B2919604 5-((2-Fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine CAS No. 2034378-97-5](/img/structure/B2919604.png)

5-((2-Fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

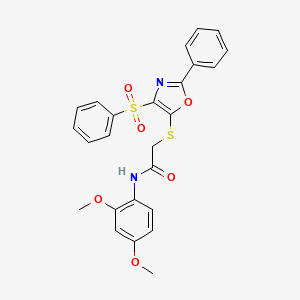

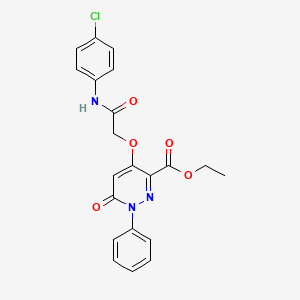

The compound “5-((2-Fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the pyrrolidine ring . The molecule also includes a fluorophenyl group and a pyridine group, both of which are common structures in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrole ring, a fluorophenyl group, and a pyridine group . The pyrrole ring is a five-membered aromatic heterocycle, which is widely used in medicinal chemistry .Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of “5-((2-Fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine”, focusing on six unique applications:

Gastroenterology

This compound is related to Vonoprazan fumarate , a novel proton pump inhibitor (PPI), which suggests its potential application in treating acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease by selectively inhibiting the stomach’s proton pump (H+/K+ ATPase) .

Cardiovascular Disease

PPIs have been used in cardiovascular disease due to their interaction with antiplatelet drugs like clopidogrel. They can reduce the risk of gastrointestinal bleeding, which is a common complication in patients with cardiovascular issues .

Drug Interactions and Safety

The interaction of PPIs with other medications, particularly antiplatelet drugs, is a significant area of research. Studies have shown that PPIs can affect the efficacy of these drugs and may influence the incidence of major adverse cardiovascular events (MACEs) .

Risk Analysis

Long-term usage of PPIs has been linked to an increased absolute risk of experiencing ischemic strokes and myocardial infarctions (MI). Research into the safety profile and risk factors associated with PPIs is ongoing .

Cellular Physiology

Proton pumps play a crucial role in cellular physiology. Understanding the mechanism of reactions catalyzed by proton pumps, their significance in cellular physiology, and the molecular mechanisms of intracellular signaling are vital research areas .

Applied Medicine

The applied use of PPIs in medicine covers a wide range of upper gastrointestinal diseases, including gastric and duodenal ulcers, eradication of Helicobacter pylori in combination with antibiotics, Zollinger–Ellison syndrome, eosinophilic esophagitis, and prevention of non-steroidal anti-inflammatory drug-induced peptic ulcers .

Mecanismo De Acción

Target of Action

The primary target of 5-((2-Fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is the proton pump (H+, K+ –ATPase) . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .

Mode of Action

This compound acts as a potassium-competitive acid blocker (P-CAB) . It competitively inhibits the binding of potassium ions to the H+, K+ –ATPase, thereby blocking the enzyme’s function . This inhibition is reversible, allowing the enzyme to resume its function when the compound is no longer present .

Biochemical Pathways

The inhibition of the H+, K+ –ATPase by 5-((2-Fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine affects the gastric acid secretion pathway . By blocking this enzyme, the compound prevents the final step in gastric acid production, leading to a decrease in stomach acidity .

Result of Action

The primary result of the action of 5-((2-Fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a reduction in gastric acid secretion . This leads to a decrease in stomach acidity, which can be beneficial in the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers .

Propiedades

IUPAC Name |

5-(2-fluorophenyl)sulfonyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O3S/c13-10-3-1-2-4-12(10)19(16,17)15-6-5-11-9(8-15)7-14-18-11/h1-4,7H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGIQFPQQXYTSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1ON=C2)S(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((2-Fluorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2919523.png)

![3,4-dimethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2919525.png)

![2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2919530.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2919531.png)

![N~6~-(3-fluorophenyl)-N~6~-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2919535.png)

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2919539.png)